![molecular formula C24H26O6 B14059610 Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate](/img/structure/B14059610.png)
Ethyl (2E)-3-{3-[(1E)-3-ethoxy-3-oxoprop-1-EN-1-YL]-5-[hydroxy(4-methoxyphenyl)methyl]phenyl}prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate is a synthetic organic compound that belongs to the class of diacrylates This compound is characterized by its unique structure, which includes two diethyl ester groups and a central phenylene ring substituted with a hydroxy(4-methoxyphenyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate can be achieved through a series of organic reactions. One common method involves the cross olefin metathesis reaction. In this process, two precursor molecules, each containing a terminal olefin, are reacted in the presence of an olefin metathesis catalyst, such as the Grubbs II catalyst . This reaction is known for its wide tolerance to various organic functional groups, making it ideal for synthesizing complex hybrid molecules without the need for additional protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of olefin metathesis and esterification reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of (2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols under appropriate conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield aldehydes or ketones, while reduction of the ester groups can produce alcohols.
Applications De Recherche Scientifique
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing diethyl acrylate, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ol: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.
Eugenol-Chalcone Hybrid: This hybrid molecule, synthesized via cross olefin metathesis, has structural similarities but distinct functional groups and applications.
Uniqueness
(2E,2’E)-Diethyl 3,3’-(5-(hydroxy(4-methoxyphenyl)methyl)-1,3-phenylene)diacrylate is unique due to its combination of diethyl ester groups and a central phenylene ring with specific substitutions
Propriétés
Formule moléculaire |
C24H26O6 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-[hydroxy-(4-methoxyphenyl)methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H26O6/c1-4-29-22(25)12-6-17-14-18(7-13-23(26)30-5-2)16-20(15-17)24(27)19-8-10-21(28-3)11-9-19/h6-16,24,27H,4-5H2,1-3H3 |
Clé InChI |
VFGWRMRMUHPDNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC(=CC(=C1)C(C2=CC=C(C=C2)OC)O)C=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


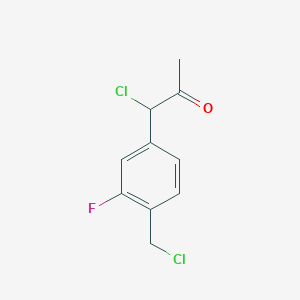
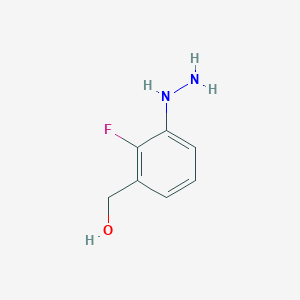

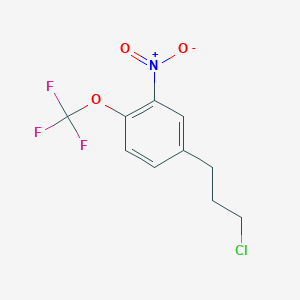



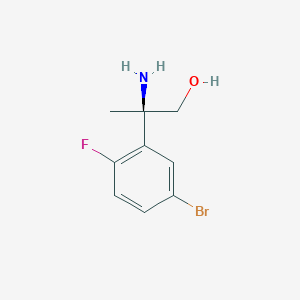
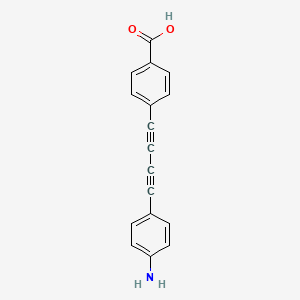
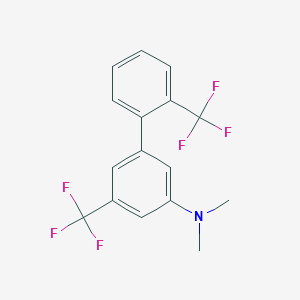

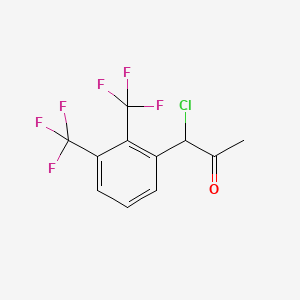
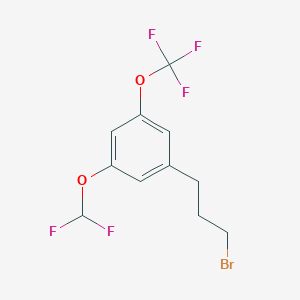
![2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
